2,4-Dichloro-6-(pentafluorosulfur)aniline
Overview
Description
2,4-Dichloro-6-(pentafluorosulfur)aniline is a chemical compound with the molecular formula C6H4Cl2F5NS and a molecular weight of 288.07 g/mol It is characterized by the presence of two chlorine atoms, a pentafluorosulfur group, and an aniline moiety
Preparation Methods
The synthesis of 2,4-Dichloro-6-(pentafluorosulfur)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloroaniline with pentafluorosulfur chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,4-Dichloro-6-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives. Reagents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group may yield 2,4-dichloro-6-(pentafluorosulfur)nitrobenzene .
Scientific Research Applications
2,4-Dichloro-6-(pentafluorosulfur)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluorosulfur group can form strong interactions with electron-rich sites in biological molecules, potentially affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-6-(pentafluorosulfur)aniline can be compared with other similar compounds, such as:
2,4-Dichloroaniline: Lacks the pentafluorosulfur group, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of pentafluorosulfur, leading to variations in its electronic and steric effects.
2,4-Dichloro-6-(pentafluorosulfur)phenol: Similar structure but with a hydroxyl group instead of an aniline moiety, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of chlorine, pentafluorosulfur, and aniline functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F5NS/c7-3-1-4(8)6(14)5(2-3)15(9,10,11,12)13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCGGCDNMDKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(F)(F)(F)(F)F)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.